molecular formula C6H7ClN2O B595070 6-Chloro-4-methoxypyridin-3-amine CAS No. 1256805-54-5

6-Chloro-4-methoxypyridin-3-amine

Cat. No. B595070
CAS RN: 1256805-54-5
M. Wt: 158.585
InChI Key: DOTGSGJAEQKRLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Chloro-4-methoxypyridin-3-amine” is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

While specific synthesis methods for “6-Chloro-4-methoxypyridin-3-amine” were not found, there are studies that report the synthesis of substituted pyridines via the remodeling of (Aza)indole/Benzofuran skeletons . This involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The InChI code for “6-Chloro-4-methoxypyridin-3-amine” is 1S/C6H7ClN2O/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“6-Chloro-4-methoxypyridin-3-amine” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . Its molecular weight is 158.59 .

Scientific Research Applications

Agrochemical Synthesis

This compound serves as a key intermediate in the synthesis of neo-nicotinoid insecticides . These insecticides are known for their effectiveness in controlling pest populations and are less toxic to mammals compared to other classes of insecticides. The chloropyridinyl moiety of 6-Chloro-4-methoxypyridin-3-amine is crucial for the insecticidal activity, making it a valuable compound in agrochemical research and development.

Safety and Hazards

The safety information available indicates that “6-Chloro-4-methoxypyridin-3-amine” is potentially hazardous. The associated hazard statements are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

6-chloro-4-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTGSGJAEQKRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-methoxypyridin-3-amine

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-4-methoxy-5-nitropyridine (208 mg, 1.10 mmol), ammonium chloride (295 mg, 5.52 mmol) and iron powder (246 mg, 4.41 mmol) in ethanol (5 mL) and water (0.5 mL) was heated at 80° C. for 18 h. The mixture was cooled and filtered through a Celite cartridge and washed through with methanol. The combined filtrate and washing was evaporated, and the residue partitioned between DCM (10 mL) and water (10 mL), the organic phase was washed further with water (10 mL), and the aqueous washes were combined and extracted with DCM (3×5 mL). The organic extracts were combined and filtered through a hydrophobic frit, and the solvent was removed by evaporation to give the product as an off-white solid (155 mg, 89%). 1H NMR (400 MHz, CDCl3): δ 7.73 (s, 1H); 6.71 (s, 1H); 3.90 (s, 3H); 3.71 (s, 2H).
Quantity
208 mg
Type
reactant
Reaction Step One
Quantity
295 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
246 mg
Type
catalyst
Reaction Step One
Yield
89%

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